Tert-butyl 3-bromo-1h-indole-1-carboxylate
Overview
Description
Tert-butyl 3-bromo-1h-indole-1-carboxylate is a useful research compound. Its molecular formula is C13H14BrNO2 and its molecular weight is 296.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Tert-butyl 3-bromo-1h-indole-1-carboxylate is a derivative of indole . Indole derivatives are known to interact with multiple receptors and have been found in many important synthetic drug molecules . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are used in the treatment of various disorders in the human body, indicating that they likely interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , the compound could potentially have diverse molecular and cellular effects.
Biological Activity
Tert-butyl 3-bromo-1H-indole-1-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C13H14BrNO2 and a molecular weight of 296.16 g/mol, exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications.
Overview of Biological Activities
Indole derivatives, including this compound, are known for their broad spectrum of biological activities. The following table summarizes the key biological activities associated with this compound:
Biological Activity | Description |
---|---|
Anticancer | Exhibits inhibitory effects on various cancer cell lines, potentially through apoptosis induction and cell cycle arrest. |
Antimicrobial | Demonstrates activity against both gram-positive and gram-negative bacteria. |
Anti-inflammatory | May reduce inflammation through modulation of inflammatory pathways. |
Antioxidant | Possesses properties that can neutralize free radicals, contributing to cellular protection. |
Antiviral | Shows potential in inhibiting viral replication in vitro. |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Target Interaction : The compound interacts with various biological targets, including enzymes and receptors involved in cell signaling pathways.
- Biochemical Pathways : Indole derivatives are known to influence critical pathways such as apoptosis, cell proliferation, and inflammatory responses .
Case Studies and Research Findings
Research has demonstrated the efficacy of this compound in several studies:
- Anticancer Activity : A study assessed the compound's cytotoxic effects on multiple cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7). The compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate activity .
- Antimicrobial Properties : In antimicrobial assays, this compound showed significant inhibition zones against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
- Anti-inflammatory Effects : Preliminary studies indicated that the compound could reduce pro-inflammatory cytokine production in vitro, highlighting its potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of indole derivatives. Modifications to the tert-butyl group or the bromine substituent can significantly influence the compound's pharmacological profile:
Properties
IUPAC Name |
tert-butyl 3-bromoindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNYMGSBBRRGOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602357 | |
Record name | tert-Butyl 3-bromo-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143259-56-7 | |
Record name | tert-Butyl 3-bromo-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-1H-indole, N-BOC protected 98% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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